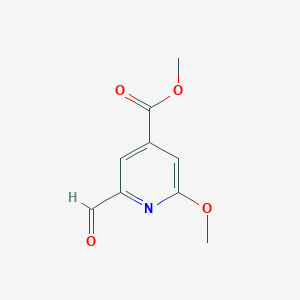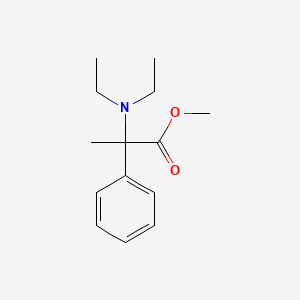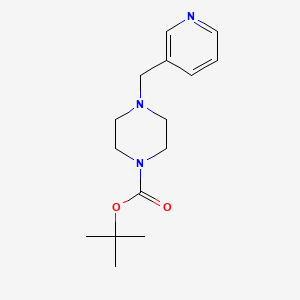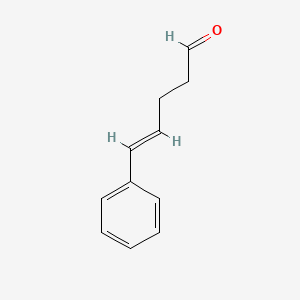
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) is a complex organic compound belonging to the sterane family. Steranes are tetracyclic hydrocarbons derived from sterols and are significant in geochemistry and petroleum science. This specific compound is characterized by its unique ring structure and the presence of methyl groups at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) typically involves multiple steps, including cyclization, aromatization, and methylation. The process begins with the cyclization of a suitable precursor, followed by aromatization to introduce the aromatic ring. Methylation at the 5 and 10 positions is achieved using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are used to facilitate the cyclization and aromatization steps. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, leading to the formation of more saturated compounds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) has several scientific research applications:
Geochemistry: It is used as a biomarker to study the thermal maturity and depositional environment of sedimentary rocks.
Petroleum Science: The compound helps in the characterization of crude oil and source rocks.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) involves its interaction with specific molecular targets and pathways. In geochemistry, it acts as a biomarker by undergoing specific transformations that reflect the thermal history of the rock. In biological systems, its mechanism of action is less well understood but may involve interactions with cellular membranes or specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C27 RING-C MONOAROMATIC STERANE: Similar in structure but with fewer carbon atoms.
C28 RING-C MONOAROMATIC STERANE: Differing by one carbon atom, leading to variations in physical and chemical properties.
C30 RING-C MONOAROMATIC STERANE: Contains an additional carbon atom, which may affect its stability and reactivity.
Uniqueness
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) is unique due to its specific ring structure and methylation pattern. These features influence its chemical behavior and make it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C58H92 |
|---|---|
Molekulargewicht |
789.3 g/mol |
IUPAC-Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/2C29H46/c2*1-7-22(20(2)3)12-11-21(4)28(5)19-17-25-24-14-13-23-10-8-9-18-29(23,6)27(24)16-15-26(25)28/h2*15-16,20-23H,7-14,17-19H2,1-6H3 |
InChI-Schlüssel |
IPJJUEXJHBNXNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2CCC4C3(CCCC4)C)C)C(C)C.CCC(CCC(C)C1(CCC2=C1C=CC3=C2CCC4C3(CCCC4)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)




![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)





